{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

basicity pKa salt formation

The compound {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 145943-01-7, molecular formula C₉H₉F₄N, molecular weight 207.17 g/mol) is a secondary benzylamine derivative featuring a 2-fluoro substituent, a 4-trifluoromethyl group, and an N-methyl moiety on the benzylic amine. Its predicted basicity (pKa = 8.47 ± 0.10) and boiling point (182.2 ± 35.0 °C) distinguish it from the primary amine analog (2-fluoro-4-(trifluoromethyl)benzylamine, CAS 239087-05-9), while the 2-fluoro substituent imparts distinct electronic and steric properties relative to non-fluorinated N-methylbenzylamine comparators (e.g., CAS 90390-11-7).

Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
CAS No. 145943-01-7
Cat. No. B6157704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
CAS145943-01-7
Molecular FormulaC9H9F4N
Molecular Weight207.17 g/mol
Structural Identifiers
SMILESCNCC1=C(C=C(C=C1)C(F)(F)F)F
InChIInChI=1S/C9H9F4N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
InChIKeyIHUVWXLABNVSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 145943-01-7): Core Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


The compound {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 145943-01-7, molecular formula C₉H₉F₄N, molecular weight 207.17 g/mol) is a secondary benzylamine derivative featuring a 2-fluoro substituent, a 4-trifluoromethyl group, and an N-methyl moiety on the benzylic amine . Its predicted basicity (pKa = 8.47 ± 0.10) and boiling point (182.2 ± 35.0 °C) distinguish it from the primary amine analog (2-fluoro-4-(trifluoromethyl)benzylamine, CAS 239087-05-9), while the 2-fluoro substituent imparts distinct electronic and steric properties relative to non-fluorinated N-methylbenzylamine comparators (e.g., CAS 90390-11-7) . This compound is primarily employed as a synthetic intermediate or building block in medicinal chemistry and agrochemical research, where the combination of N-alkylation and fluorine substitution patterns directly influences downstream reactivity and biological target engagement [1].

1 Fluorinated benzylamine building block2-fluoro-4-CF₃ substitution pattern supports medicinal chemistry and agrochemical intermediate synthesis.
2 Pre-methylated secondary amineN-CH₃ motif eliminates protection/deprotection steps when targeting tertiary amine or N-methyl amide final compounds.
3 Multi-supplier procurementAvailable at 95–98% purity from multiple independent vendors, supporting batch consistency and scale-up qualification.

Why Generic Substitution of {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine Is Not Scientifically Sound: The Case for Precise Comparator Selection


Benzylamine derivatives with trifluoromethyl and fluoro substituents are not interchangeable building blocks, because even single-atom modifications (N-H vs. N-CH₃; 2-H vs. 2-F; 4-CF₃ vs. 4-H) produce quantifiable shifts in basicity (ΔpKa ≈ 0.3 units), lipophilicity (ΔLogP ≈ 0.7–1.2 units), hydrogen-bond donor count, and GHS hazard classification that directly affect synthetic route design, purification strategy, salt selection, and safety protocols [1]. In particular, the eye damage classification (Eye Dam. 1, H318) carried by this compound represents a materially different handling requirement compared to the eye irritation (Eye Irrit. 2, H319) profile of the non-fluorinated N-methyl analog [1]. The quantitative evidence below demonstrates that the 2-fluoro-4-trifluoromethyl-N-methyl substitution pattern occupies a distinct physicochemical and safety space that cannot be replicated by any single close analog.

Target
N-CH₃, 2-F, 4-CF₃
pKa 8.47 · 1 HBD
vs
Primary amine analog
CAS 239087-05-9
pKa 8.18 · 2 HBD · altered H-bond profile
Target
Eye Dam. 1 (H318)
Estimated LogP 2.5–3.0
vs
Non-fluorinated N-methyl analog
CAS 90390-11-7
Eye Irrit. 2 (H319) · lower lipophilicity
Target
≥5 suppliers
95–98% purity
vs
Positional isomers
e.g., 2-fluoro-5-CF₃ regioisomer
Limited availability · purity often unspecified

Quantitative Differentiation Evidence for {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine vs. Closest Analogs


N-Methylation Increases Amine Basicity by ΔpKa ≈ 0.3 Relative to the Primary Amine Analog

The N-methyl group on {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine elevates the predicted pKa of the benzylic amine to 8.47 ± 0.10, compared with 8.18 ± 0.10 for the primary amine analog 2-fluoro-4-(trifluoromethyl)benzylamine (CAS 239087-05-9), a difference of approximately +0.29 log units . This shift means the secondary amine is ~2-fold more basic at physiological pH, altering the protonation state that governs salt stoichiometry, ion-pair chromatography retention times, and reactivity toward electrophiles (e.g., acylations, sulfonylations).

N-Methylation elevates amine basicity
Cross-study comparable
Target pKa 8.47 ± 0.10 vs. primary amine analog pKa 8.18 ± 0.10
ΔpKa ≈ +0.29
Protonation equilibrium shifts ~2-fold at physiological pH; guides salt-formation and extraction strategy selection.
Predicted values; confirm experimentally for critical process parameters.
basicity pKa salt formation purification

2-Fluoro Substituent Elevates Lipophilicity by ΔLogP ≈ 0.7–1.2 vs. Non-Fluorinated N-Methylbenzylamine

Although an experimentally measured LogP for {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is not publicly available, a conservative structure-based estimate places the XLogP3/CLogP in the range of 2.5–3.0, reflecting the combined contributions of the 2-fluoro atom (+0.2 to +0.3 LogP units vs. the 2-H analog) and the 4-trifluoromethyl group (+0.7 to +0.9 vs. 4-H) [1][2]. For reference, the non-fluorinated analog N-methyl-4-(trifluoromethyl)benzylamine (CAS 90390-11-7) has a reported LogP of 2.82, and the primary amine 2-fluoro-4-(trifluoromethyl)benzylamine has a reported LogP of ~2.12 [2][3]. The 2-fluoro substituent thus contributes an incremental lipophilicity gain, which is meaningful for passive membrane permeation in cell-based assays.

2-Fluoro elevates lipophilicity
Class-level inference
Estimated LogP 2.5–3.0 for target vs. LogP 2.82 for non-fluorinated N-methyl analog
2-F substituent contributes ΔLogP ≈ +0.2 to +0.3
May support passive membrane permeation in cell-based assays; data to verify with experimental LogP measurement.
No experimental LogP available; structure-based estimates only.
lipophilicity LogP membrane permeability ADME

Distinct GHS Eye Hazard Classification: Eye Dam. 1 (H318) vs. Eye Irrit. 2 (H319) for Non-Fluorinated Analog

According to the European Chemicals Agency (ECHA) notified classification and labelling inventory, {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 145943-01-7) carries the hazard statement H318 (Causes serious eye damage, Eye Dam. Category 1) in addition to H302 (harmful if swallowed), H315 (skin irritation), H335 (respiratory irritation), and H227 (combustible liquid) [1]. By contrast, the non-fluorinated analog N-methyl-4-(trifluoromethyl)benzylamine (CAS 90390-11-7) is classified only with H315-H319-H335 (including Eye Irrit. 2, H319, rather than Eye Dam. 1) . The 2-fluoro substituent on the target compound therefore elevates the eye hazard category from 'irritation' to 'serious damage,' imposing more stringent personal protective equipment (PPE) requirements and waste-disposal protocols.

GHS eye hazard classification
Head-to-head
Target: Eye Dam. 1 – H318
Non-fluorinated analog: Eye Irrit. 2 – H319
Category upgrade requires enhanced PPE and eyewash stations.
Procurement decisions must account for different hazard controls and compliance overhead between the two analogs.
ECHA notified classification; verify local regulatory requirements.
safety GHS classification eye damage handling

Hydrogen-Bond Donor Count Reduction: Secondary Amine (1 HBD) vs. Primary Amine Analog (2 HBD)

{ [2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine possesses a single hydrogen-bond donor (N–H), whereas the primary amine analog 2-fluoro-4-(trifluoromethyl)benzylamine (CAS 239087-05-9) possesses two N–H donors [1]. This structural difference reduces the topological polar surface area (tPSA) of the target compound to approximately 12 Ų (hydrochloride salt) versus 26 Ų for the primary amine free base, and eliminates one hydrogen-bond donor that would otherwise participate in intermolecular interactions [1][2]. In practice, this translates into altered retention on normal-phase chromatography, reduced propensity for gel formation during amide coupling, and modified crystal packing in solid-state formulations.

H-bond donor count reduction
Head-to-head
Target: 1 HBD, tPSA ≈ 12 Ų
Primary amine analog: 2 HBD, tPSA = 26 Ų
ΔHBD = –1; ΔtPSA ≈ –14 Ų
Simplifies solid-phase synthesis and may reduce false-positive H-bond interactions in receptor-based assays.
Computed descriptors; free-base forms compared.
hydrogen bonding chromatography supramolecular solubility

Commercial Availability at 98% Purity from Multiple Suppliers Enables Reliable Scale-Up vs. Rare or Lower-Purity Analogs

Multiple independent suppliers (e.g., Leyan, AKSci, ChemicalBook-listed vendors) offer {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine at a standard purity of 95–98%, with pack sizes ranging from 1 g to 1 kg, indicating mature synthetic routes and consistent quality control . In contrast, positional isomers such as 1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine or the 4-chloro-3-trifluoromethyl analog have more limited commercial listings, often at lower purity or with longer lead times. The breadth of supply for CAS 145943-01-7 reduces procurement risk and facilitates method validation across multiple batches.

Commercial availability & purity
Data to verify
95–98% purity from ≥5 independent suppliers; pack sizes 1 g to 1 kg
Positional isomers have limited listings and often unspecified purity.
Multi-supplier landscape may reduce single-source dependency and support method validation across batches.
Supplier landscape as of Q2 2026; verify current availability.
purity commercial availability supply chain scale-up

Synthetic Versatility: N-Methyl Secondary Amine as a Privileged Intermediate for Reductive Amination and Amide Coupling

The secondary N-methylamine motif in {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is a direct participant in key medicinal-chemistry transformations: it can undergo (i) reductive amination with aldehydes/ketones to generate tertiary amine libraries, (ii) acylation with carboxylic acids or acid chlorides to form N-methyl amides, and (iii) sulfonylation to yield sulfonamide derivatives [1]. The primary amine analog (CAS 239087-05-9) can undergo similar reactions but yields products with an additional N–H that may require protection/deprotection steps or introduce undesired hydrogen-bond donors. The N-methyl group also prevents over-alkylation side reactions that can occur with primary amines in the presence of excess electrophile, simplifying purification [1]. Compounds containing the 2-fluoro-4-(trifluoromethyl)benzyl-N-methyl scaffold have been incorporated into patent applications as intermediates for bioactive molecules targeting CNS and enzyme inhibition pathways [1][2].

Synthetic versatility
Class-level inference
N-Methyl secondary amine enables reductive amination, acylation, and sulfonylation without protection steps.
May save 1–2 synthetic steps vs. primary amine routes.
Pre-methylated building block may improve step economy when target profile requires N-methyl tertiary amine or amide.
Class-level inference; route-specific validation recommended.
synthetic intermediate reductive amination amide coupling medicinal chemistry

High-Value Application Scenarios for {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Pre-Methylated N-Benzylamine Building Blocks

When the target compound series requires an N-methyl tertiary amine or N-methyl amide pharmacophore, the use of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine eliminates the need for N-protection and subsequent deprotection steps, saving an estimated 1–2 synthetic steps per analog [1]. The elevated basicity (pKa 8.47) further ensures efficient salt formation for purification, while the broad commercial availability at ≥ 95% purity supports parallel library production .

Agrochemical Intermediate Synthesis Where Fluorine-Enhanced Lipophilicity Improves Foliar Uptake

The combined 2-fluoro and 4-trifluoromethyl substitution pattern elevates lipophilicity (estimated LogP 2.5–3.0) relative to non-fluorinated benzylamine intermediates, which correlates with improved cuticular penetration in foliar-applied agrochemicals [1]. The N-methyl secondary amine provides a direct handle for further functionalization (e.g., urea or carbamate formation) without generating an additional hydrogen-bond donor that could reduce membrane permeability .

Safety-Critical Scale-Up Where Eye Hazard Classification Drives Facility Engineering Decisions

The Eye Dam. 1 (H318) classification, confirmed by ECHA notified inventory data, mandates sealed eye protection and dedicated eyewash stations during scale-up operations [1]. Procurement teams evaluating this compound against the Eye Irrit. 2 (H319) non-fluorinated analog (CAS 90390-11-7) must factor in the additional capital and operational expenditure for eye-safety compliance, making the target compound preferable only when the 2-fluoro substituent is chemically indispensable for downstream biological activity .

Chromatographic Method Development Leveraging Reduced Hydrogen-Bond Donor Count

With only one hydrogen-bond donor (vs. two for the primary amine analog), {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine exhibits less peak tailing on silica gel and more predictable retention on reversed-phase columns [1]. This property simplifies preparative HPLC method development for intermediates that will ultimately be converted to the final active ingredient, reducing method development time and solvent consumption [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Pre-methylated N-benzylamine scaffold
Step-economy review; protection-free acylation and reductive amination
Agrochemical intermediate synthesis
Fluorine-enhanced lipophilicity
Cuticular penetration correlation; urea/carbamate derivatization fit
Safety-critical scale-up operations
Eye Dam. 1 (H318) classification
Facility PPE and eyewash compliance; hazard-control cost review
Chromatographic method development
Reduced H-bond donor count (1 HBD)
Peak symmetry on silica; reversed-phase retention predictability
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